Stereochemical Configuration at C(2): (S)-Enantiomer vs. (R)-Enantiomer in PAAD Anticonvulsant Activity
In the PAAD class, anticonvulsant activity is stereospecific: (R)-N-benzyl 2-amino-3-methylbutanamide (D-valinamide configuration) exhibited potent activity in the maximal electroshock seizure (MES) model, whereas the corresponding (S)-enantiomer showed substantially reduced efficacy. While the target compound is the (S)-furfuryl variant, this class-level SAR establishes that the C(2) stereochemistry of valinamide derivatives is a critical determinant of biological activity, and that (S) and (R) enantiomers are not interchangeable [1].
| Evidence Dimension | Anticonvulsant activity (MES, mice, ip) |
|---|---|
| Target Compound Data | No direct MES data available for (S)-furfuryl-valinamide |
| Comparator Or Baseline | (R)-N-benzyl 2-amino-3-methylbutanamide: potent anticonvulsant (ED₅₀ values reported in J Med Chem 2011, 54:4815); (S)-N-benzyl analog: markedly reduced activity |
| Quantified Difference | Stereochemistry-dependent activity; (R) >> (S) in PAAD class (exact fold-difference not reported for furfuryl pair) |
| Conditions | Mouse maximal electroshock seizure (MES) model; intraperitoneal administration |
Why This Matters
Procurement of the correct enantiomer ((S)-, CAS 1217713-22-8) vs. racemate (CAS 1161969-30-7) directly impacts biological outcomes if the compound is used in stereosensitive assays, and the PAAD literature warns that enantiomeric configuration is a go/no-go determinant for activity.
- [1] King AM, Salomé C, Dinsmore J, Salomé-Grosjean E, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Primary amino acid derivatives: compounds with anticonvulsant and neuropathic pain protection activities. J Med Chem. 2011 Jul 14;54(13):4815-30. doi: 10.1021/jm2004305. PMID: 21639114. View Source
